molecular formula C12H13NO3S B590000 Dansyl Acid-d6

Dansyl Acid-d6

Cat. No.: B590000
M. Wt: 257.34 g/mol
InChI Key: BBEQQKBWUHCIOU-WFGJKAKNSA-N
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Description

Dansyl Acid-d6 (CAS 256953-68-1) is a deuterated derivative of dansyl acid, a compound widely utilized in fluorescence-based biochemical research. Deuterated analogs like this compound are critical in mass spectrometry (MS) due to their near-identical chemical properties to non-deuterated counterparts, enabling precise isotopic labeling for internal standardization. This compound is particularly valuable in quantitative proteomics and metabolomics, where it enhances accuracy by minimizing matrix effects during MS analysis . Its fluorescence properties—excitation/emission maxima similar to dansyl chloride (340/535 nm in acetone)—make it suitable for tracking molecular interactions in complex biological systems .

Properties

IUPAC Name

5-[bis(trideuteriomethyl)amino]naphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)17(14,15)16/h3-8H,1-2H3,(H,14,15,16)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEQQKBWUHCIOU-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C1=CC=CC2=C1C=CC=C2S(=O)(=O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Dansyl Acid-d6 can be synthesized by reacting the corresponding sulfonic acid with excess phosphorus oxychloride (POCl3) at room temperature . The reaction typically involves the following steps:

  • Dissolve the sulfonic acid in an appropriate solvent such as dichloromethane.
  • Add phosphorus oxychloride dropwise while maintaining the reaction mixture at room temperature.
  • Stir the reaction mixture for several hours to ensure complete conversion.
  • Quench the reaction by adding water and extract the product using an organic solvent.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Dansyl Acid-d6 undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as hydrogen gas and palladium on carbon.

Major Products:

    Substitution Reactions: Substituted dansyl derivatives.

    Oxidation Reactions: Oxidized dansyl derivatives.

    Reduction Reactions: Reduced dansyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Dansyl Acid-d6 involves its ability to form stable fluorescent adducts with primary and secondary amines. The dansyl group reacts with the amino groups to form sulfonamide adducts, which exhibit strong fluorescence under ultraviolet light . This property makes it an excellent tool for detecting and quantifying amines in various samples.

Molecular Targets and Pathways: this compound primarily targets amino groups in proteins, peptides, and other biomolecules. The reaction pathway involves the nucleophilic attack of the amino group on the sulfonyl chloride group of this compound, leading to the formation of a stable sulfonamide bond.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight key distinctions between Dansyl Acid-d6 and structurally or functionally related dansyl derivatives:

Compound CAS Number Molecular Formula Primary Applications Fluorescence Properties Key Advantages
This compound 256953-68-1 C₁₂H₇D₆NO₃S Isotopic internal standard in MS; protein labeling Ex/Em: 340/535 nm (acetone) Enables precise quantification in MS; reduces interference in fluorescence assays
Dansyl Chloride 605-65-2 C₁₂H₁₂ClNO₂S Amino acid derivatization, protein sequencing Ex/Em: 340/535 nm (acetone) High reactivity with primary amines; versatile derivatization agent
Dansyl Glutathione (dGSH) Not provided C₂₀H₂₈N₆O₁₀S Trapping reactive metabolites; semi-quantitative ranking of bioactivation potential Detected via fluorescence/LC-MS Facilitates metabolite identification; fluorescence enhances detection sensitivity
Nε-Dansyl-L-lysine 1101-84-4 C₁₈H₂₅N₃O₄S Fluorescent probe in chiral recognition and enzyme studies Not explicitly stated Stable fluorescent labeling; applicable in hydrophobic environments
Dansyl-Amino Acid Derivatives (e.g., Dansyl Leucine) Varies Varies (e.g., C₂₁H₂₄N₂O₃S for Dansyl Leucine) Chiral separations; fluorescence-based receptor studies Structure-dependent variability Enables differentiation of enantiomers; enhances chromatographic resolution

Structural and Functional Analysis

  • Dansyl Chloride vs. This compound : While both compounds share a dansyl backbone, this compound replaces six hydrogen atoms with deuterium, altering its mass without significantly affecting fluorescence. This makes it ideal as an internal standard in MS, whereas dansyl chloride’s reactivity with amines is leveraged for protein sequencing .
  • Dansyl Glutathione (dGSH): Unlike this compound, dGSH incorporates a glutathione moiety, enabling covalent trapping of reactive metabolites.
  • Nε-Dansyl-L-lysine: This derivative modifies lysine’s ε-amino group, creating a fluorescent probe for studying protein-ligand interactions. Its applications in chiral recognition contrast with this compound’s role in quantification .
  • Dansyl-Amino Acid Derivatives: These compounds, such as dansyl leucine or phenylalanine, are tailored for enantiomeric separation. Their structural variability (e.g., aromatic side chains) enables distinct fluorescence and separation profiles compared to the more standardized this compound .

Biological Activity

Dansyl Acid-d6, a deuterated derivative of dansyl acid, is recognized for its significant role in biochemical and analytical applications due to its fluorescent properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant findings from recent studies.

Overview of this compound

  • Chemical Structure : this compound (5-(dimethylamino)naphthalene-1-sulfonic acid-d6) features a naphthalene sulfonic acid structure with deuterium labeling, enhancing its utility in mass spectrometry and other analytical techniques.
  • Fluorescent Properties : The compound exhibits strong fluorescence, making it an effective probe for detecting and quantifying biomolecules such as amino acids, peptides, and proteins.

Target Interaction

This compound primarily targets amino acids through a process known as dansylation , where it forms stable derivatives with free amino groups. This reaction is crucial for various biochemical analyses.

Biochemical Pathways

The dansylation process impacts metabolic pathways related to amino acids. The formation of dansylated amino acids allows for enhanced detection and quantification in analytical assays.

Pharmacokinetics

The pharmacokinetics of this compound suggest significant bioavailability due to its ability to react with amino acids. Its distribution within biological systems is closely tied to the presence of amino acids and their transporters.

Applications in Research

This compound is employed across various scientific fields:

  • Analytical Chemistry : Utilized as a fluorescent probe in the detection and quantification of biomolecules.
  • Biochemistry : Applied in enzyme kinetics studies and protein-ligand interactions due to its fluorescent properties.
  • Environmental Science : Used in developing sensors for monitoring environmental pollutants .

Case Study 1: Detection of Domoic Acid

A study demonstrated the use of this compound for the sensitive determination of domoic acid (DA) in mussel tissue. The method involved derivatization with this compound followed by liquid chromatography-mass spectrometry (LC-MS/MS). The results indicated that the d6-labeled standard could effectively correct for matrix effects across a broad range of analyte concentrations, enhancing the accuracy of the assay .

Case Study 2: Quantitative Analysis of Algal Toxins

In another research effort, this compound was used to quantify algal toxins such as anatoxin-a (ATX) and homoanatoxin-a (hATX). The study highlighted the advantages of using isotopically labeled standards for improving quantitative analysis in complex matrices. The results showed linear response characteristics over a wide concentration range, confirming the utility of this compound in environmental monitoring .

Comparative Analysis with Similar Compounds

CompoundApplication AreaKey Features
Dansyl Chloride Protein labelingNon-deuterated variant used for similar applications
Fluorescein Isothiocyanate (FITC) Fluorescent labelingStrong fluorescence but different spectral properties
Rhodamine B Cell imagingHigher photostability compared to dansyl derivatives

Q & A

Q. How can researchers optimize the synthesis and purity assessment of Dansyl Acid-d6 for isotopic labeling studies?

Methodological approaches include:

  • Deuterium incorporation validation : Use 1H-NMR^1\text{H-NMR} to confirm deuterium enrichment by observing the absence of proton signals at positions replaced by deuterium .
  • LC-MS for purity analysis : Employ high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (m/zm/z) and isotopic purity (e.g., 98 atom% D) while detecting impurities via chromatographic retention times .
  • Isotopic exchange monitoring : Track potential back-exchange of deuterium under experimental conditions using dynamic light scattering (DLS) or pH-controlled stability assays .

Q. What experimental protocols validate the role of this compound as a fluorescent probe in protein binding studies?

Key steps involve:

  • Fluorescence quenching assays : Measure Förster resonance energy transfer (FRET) efficiency between this compound and tryptophan residues in proteins under varying pH and temperature conditions .
  • Control experiments : Compare results with non-deuterated Dansyl Acid to isolate isotope effects on binding kinetics. Use circular dichroism (CD) spectroscopy to confirm protein structural integrity post-labeling .
  • Data normalization : Account for solvent polarity effects on fluorescence intensity by calibrating measurements against standard curves in matched deuterated solvents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in quantification methods for this compound in complex biological matrices?

Contradictions often arise from:

  • Matrix interference : Use matrix-matched calibration standards and standard addition methods to correct for ion suppression/enhancement in LC-MS/MS workflows .
  • Extraction efficiency variability : Compare solid-phase extraction (SPE) vs. liquid-liquid extraction (LLE) recovery rates using deuterated internal standards (e.g., Succinic Acid-d6) to validate reproducibility .
  • Statistical validation : Apply Bland-Altman analysis to assess agreement between fluorometric and mass spectrometric quantification methods .

Q. What strategies mitigate spectral overlap challenges when using this compound in multi-component NMR studies?

Solutions include:

  • 2D-NMR techniques : Utilize 1H-13C^1\text{H-}^13\text{C} HSQC to resolve overlapping aromatic proton signals from dansyl groups and co-eluting metabolites .
  • Isotopic filtering : Combine 2H^2\text{H}-decoupling with gradient-selected experiments to suppress signals from non-deuterated contaminants .
  • Dynamic range optimization : Adjust receiver gain and digitizer resolution to prevent signal saturation in samples with high this compound concentrations .

Q. How do researchers design experiments to assess this compound’s efficacy in detecting low-abundance post-translational modifications (PTMs)?

Advanced methodologies involve:

  • Sensitivity optimization : Pair this compound with nano-LC-MS platforms to enhance detection limits (e.g., sub-femtomolar sensitivity) .
  • Cross-validation : Use tandem mass tags (TMT) or SILAC labeling to confirm PTM identification accuracy in parallel experiments .
  • Error rate modeling : Apply false discovery rate (FDR) correction algorithms (e.g., MaxQuant) to minimize false-positive PTM assignments .

Q. What experimental frameworks address contradictions in this compound’s stability under oxidative stress conditions?

Approaches include:

  • Accelerated stability studies : Expose this compound to hydrogen peroxide or Fenton reagents at controlled temperatures, monitoring degradation via UV-Vis and LC-MS .
  • Kinetic isotope effect (KIE) analysis : Compare degradation rates of deuterated vs. non-deuterated analogs to quantify isotope-induced stability differences .
  • Reactive oxygen species (ROS) scavenger testing : Evaluate protective effects of antioxidants (e.g., ascorbate) on this compound integrity using electron paramagnetic resonance (EPR) .

Methodological Considerations

  • Data reproducibility : Archive raw NMR/LC-MS datasets in repositories like MetaboLights or PRIDE, ensuring compliance with FAIR principles .
  • Contradiction resolution : Use sensitivity analyses to identify variables (e.g., pH, solvent) most influencing experimental outcomes .
  • Ethical and feasibility checks : Align experimental designs with institutional biosafety protocols, particularly when handling deuterated compounds in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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